![molecular formula C12H16N2O4 B2633230 N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-N'-phenylethanediamide CAS No. 385381-60-2](/img/structure/B2633230.png)
N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-N'-phenylethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-N’-phenylethanediamide” is a chemical compound with the molecular formula C12H16N2O4 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The compound is used in the field of early discovery research .
Molecular Structure Analysis
The InChI code for “N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-N’-phenylethanediamide” is 1S/C12H16N2O4/c1-12(7-15,8-16)14-11(18)10(17)13-9-5-3-2-4-6-9/h2-6,15-16H,7-8H2,1H3,(H,13,17)(H,14,18) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
科学的研究の応用
Overview of Countercurrent Separation Techniques
Countercurrent separation (CCS) techniques, including countercurrent chromatography (CCC) and centrifugal partition chromatography (CPC), have been highlighted for their effectiveness in purifying compounds such as phenylethanoid glycosides (PhGs) and iridoids, which share structural similarities with N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-N'-phenylethanediamide. CCS offers advantages over traditional chromatography by avoiding issues like low sample recovery and the need for large amounts of organic solvents. The review by Luca et al. (2019) offers an extensive overview of CCS applications in isolating these phytochemicals, underscoring the method's potential for isolating similar complex molecules efficiently (Luca, Miron, Ignatova, & Skalicka‐Woźniak, 2019).
Metabolic Functionalization and Pharmacologic Activity
El-Haj and Ahmed (2020) discuss the metabolic functionalization of alkyl moieties in drug molecules through hydroxy and carboxy functionalization. This process modifies the hydrophobicity of drug molecules, affecting their pharmacologic activity. The review provides insights into how the structure of drug molecules, including those similar to this compound, influences their metabolic pathways and pharmacological outcomes (El-Haj & Ahmed, 2020).
Antioxidant Properties and Structure-Activity Relationships
The antioxidant properties of hydroxycinnamic acids and their structure-activity relationships (SARs) have been thoroughly reviewed by Razzaghi-Asl et al. (2013). Given the structural resemblance of this compound to hydroxycinnamic acids, insights into the importance of structural features like the ortho-dihydroxy phenyl group (catechol moiety) for antioxidant activity could be relevant for understanding the compound's potential antioxidant applications (Razzaghi-Asl, Garrido, Khazraei, Borges, & Firuzi, 2013).
Environmental Relevance and Biodegradability of Organophosphonates
The review by Rott, Steinmetz, and Metzger (2018) on organophosphonates examines their environmental impact, biodegradability, and removal in wastewater treatment plants. This information can be instrumental in understanding the environmental fate of compounds like this compound, especially regarding their stability, potential for biodegradation, and implications for water treatment processes (Rott, Steinmetz, & Metzger, 2018).
将来の方向性
The future directions for “N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-N’-phenylethanediamide” are not clear at this time. As it is part of a collection of rare and unique chemicals provided to early discovery researchers , it may be used in various research applications. Further studies could potentially reveal more about its properties and potential uses.
特性
IUPAC Name |
N'-(1,3-dihydroxy-2-methylpropan-2-yl)-N-phenyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(7-15,8-16)14-11(18)10(17)13-9-5-3-2-4-6-9/h2-6,15-16H,7-8H2,1H3,(H,13,17)(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWXOYAJEXJJAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(CO)NC(=O)C(=O)NC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

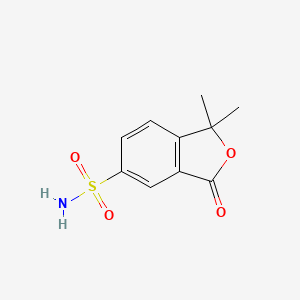
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2633148.png)
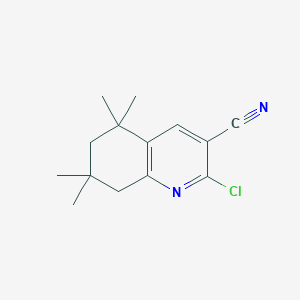

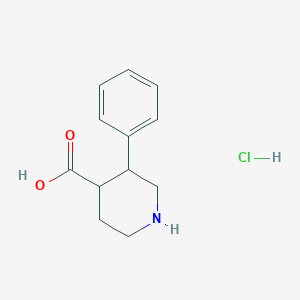
![(E)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2633153.png)
![N-[(3-amino-1H-1,2,4-triazol-5-yl)methyl]benzamide](/img/structure/B2633155.png)
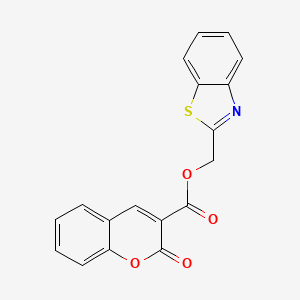
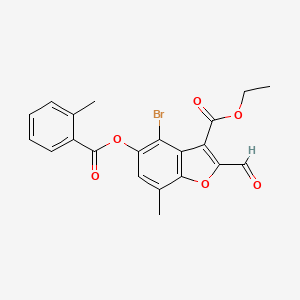
![(2-ethoxyphenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2633159.png)
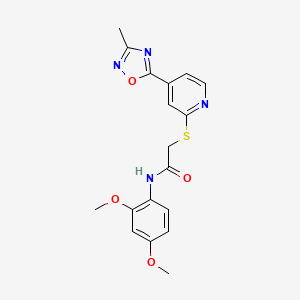

![2-cyclohexyl-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2633167.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2633170.png)